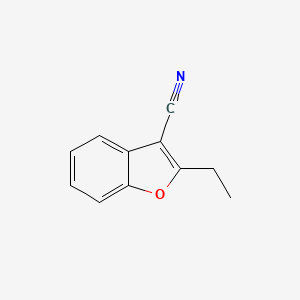

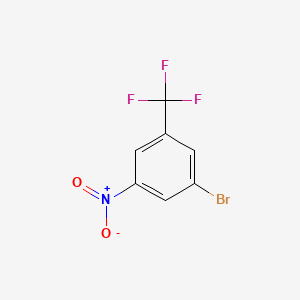

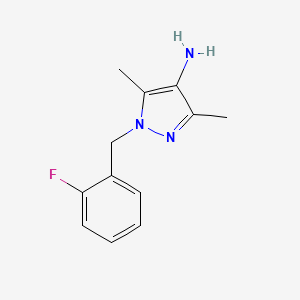

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antifungal, and antipsychotic properties. The presence of a fluorobenzyl group may influence the biological activity of the compound by affecting its binding to biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the construction of the pyrazole core followed by the introduction of various substituents to achieve the desired biological activity. For instance, the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents involved the creation of a pyrazole core and subsequent functionalization with benzyl and cyclopropyl groups . Although the specific synthesis of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine" is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. The structure elucidation process typically involves spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, the structure of a cannabimimetic designer drug with a pyrazole skeleton was elucidated using NMR and MS, and the comparison of predicted and observed chemical shifts was essential for determining the structure . This approach could be applied to analyze the molecular structure of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, which can be exploited to modify their structure and, consequently, their biological activity. The reactivity of the pyrazole ring allows for the introduction of different substituents, which can lead to the discovery of new compounds with potential therapeutic applications. For example, the condensation of different aldehydes with pyrazolone derivatives has been used to synthesize novel compounds with potential pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical application as therapeutic agents. These properties can be influenced by the substituents on the pyrazole ring. For instance, the thermal stability and phase transitions of a pyrazole derivative were investigated using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), and polymorphism screening was performed to determine the crystalline forms of the compound . Similar studies could be conducted to characterize the physical and chemical properties of "1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine."

Scientific Research Applications

Synthesis of New Azo Schiff Bases

Research by Özkınalı et al. (2018) involved synthesizing new pyrazole Schiff bases, including derivatives similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, for spectroscopic and theoretical investigations. These compounds were characterized using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).

Microwave Irradiation in Synthesis

Han et al. (2009) described the successful synthesis of new heterocyclic compounds, including pyrazolo[3,4-b][1,6]naphthyridine derivatives, under microwave irradiation. This method highlights the synthetic versatility of compounds related to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine, offering a short route and operational simplicity for small-scale fast synthesis (Han et al., 2009).

Antibacterial Candidate Development

Yang et al. (2014) developed a route for the large-scale preparation of a novel oxazolidinone antibacterial candidate, involving a compound structurally similar to 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine. This showcases the potential of such compounds in the development of new antibacterial agents (Yang et al., 2014).

Regioselective Synthesis for High-Fluorescence Intensity Compounds

Szlachcic et al. (2017) focused on the regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines, indicating the use of similar compounds in creating high-fluorescence intensity compounds for potential application in organic light-emitting diodes (Szlachcic et al., 2017).

Synthesis of Fluorocontaining Derivatives for Pyrazolo[3,4-d]pyrimidines

Eleev et al. (2015) synthesized fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines, indicating the utility of compounds like 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine in the creation of novel pyrazolo[3,4-d]pyrimidine structures (Eleev et al., 2015).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. Unfortunately, specific safety and hazard information for “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” is not readily available in the literature.

Future Directions

The future directions for research on “1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications3.

Please note that the information provided is based on the available literature and may not be comprehensive. For more detailed information, further research and consultation with experts in the field may be required.

properties

IUPAC Name |

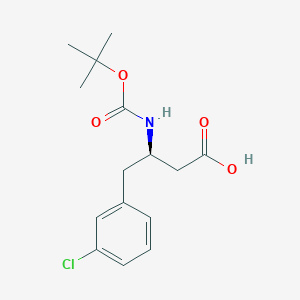

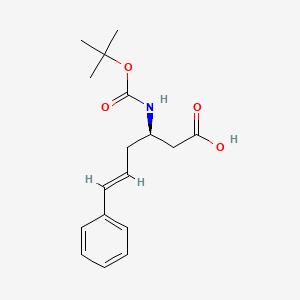

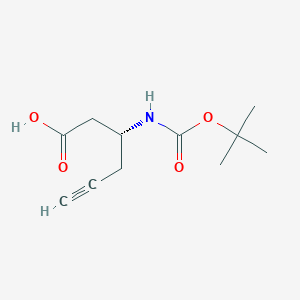

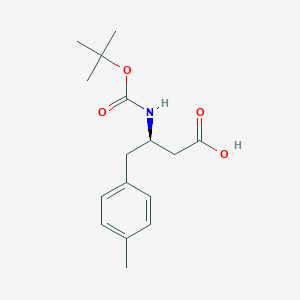

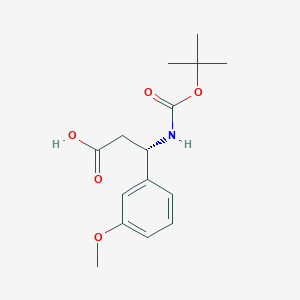

1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3/c1-8-12(14)9(2)16(15-8)7-10-5-3-4-6-11(10)13/h3-6H,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORLBQHCNWXONX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC=CC=C2F)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427098 |

Source

|

| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

CAS RN |

895929-68-7 |

Source

|

| Record name | 1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.